1-(Butan-2-yl)piperazin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
841274-02-0 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-butan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-3-7(2)10-5-4-9-6-8(10)11/h7,9H,3-6H2,1-2H3 |
InChI Key |
BGWOBZCZLXKLNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCNCC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Butan 2 Yl Piperazin 2 One
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a logical synthetic pathway. nih.govhilarispublisher.com For 1-(butan-2-yl)piperazin-2-one, several strategic disconnections can be envisioned, primarily targeting the C-N bonds of the heterocyclic core and the bond connecting the chiral butan-2-yl substituent.
Key retrosynthetic approaches include:
N1-Alkyl Bond Disconnection: The most straightforward disconnection is at the N1-(butan-2-yl) bond. This approach simplifies the target molecule to piperazin-2-one (B30754) and a suitable butan-2-yl electrophile, such as 2-bromobutane (B33332) or 2-iodobutane. The forward synthesis would then involve a direct N-alkylation step.
Amide Bond (N1-C2) Disconnection: Cleavage of the amide bond within the ring leads to a linear precursor, specifically an N¹-(butan-2-yl)ethane-1,2-diamine derivative. The subsequent cyclization in the forward direction would typically involve reaction with a two-carbon unit, like chloroacetyl chloride or a glyoxylate (B1226380) derivative.
Convergent Ring Formation Disconnection: A more convergent strategy involves disconnecting two bonds of the piperazinone ring, C2-N1 and C3-N4. This approach suggests a cyclocondensation reaction between a suitably substituted diamine and a C2 synthon. For the target molecule, this would involve the reaction of N-(butan-2-yl)ethane-1,2-diamine with a reagent like ethyl chloroacetate (B1199739).
These strategies provide different pathways to the target, each with unique advantages regarding starting material availability, reaction efficiency, and control over regioselectivity and stereoselectivity.
Multistep Synthetic Routes and Optimization Strategies
Based on the retrosynthetic analysis, several multistep routes can be devised. The efficiency of these routes depends on the strategic choice of reactions for constructing the piperazinone core and introducing the butan-2-yl group.
Cyclization Approaches to the Piperazinone Core
The formation of the piperazin-2-one ring is a critical step, and numerous methods have been developed for this transformation. bohrium.comthieme-connect.com A common and effective approach involves the cyclization of a 1,2-diamine with a suitable two-carbon electrophile.
One established method is the reaction of an ethylenediamine (B42938) derivative with an α-halo ester, such as ethyl chloroacetate or ethyl bromoacetate. The reaction typically proceeds via an initial N-alkylation followed by an intramolecular aminolysis of the ester to form the lactam. This method is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.
More advanced, one-pot procedures have been developed to increase efficiency. These can include cascade or domino reactions that form multiple bonds in a single operation. For instance, metal-promoted cascade transformations have been reported to afford piperazinones in good yields from readily available starting materials. thieme-connect.com Another strategy involves the reductive cyclization of precursors like dioximes, which can be prepared from primary amines and nitrosoalkenes. nih.gov
N-Alkylation Strategies for Butan-2-yl Moiety Introduction
The introduction of the butan-2-yl group onto the N1 nitrogen of the piperazinone ring is a defining step in the synthesis. The choice of strategy depends on whether the butan-2-yl group is introduced before or after the cyclization step.
Direct Alkylation: This method involves the reaction of a pre-formed piperazin-2-one (or an N4-protected derivative) with a butan-2-yl halide. mdpi.comnih.gov Key considerations for this reaction include the choice of base, solvent, and temperature to optimize the yield and minimize side reactions. A common challenge with piperazine (B1678402) derivatives is controlling the regioselectivity of the alkylation, as both nitrogen atoms can be nucleophilic. To achieve selective alkylation at the N1 (amide) position, the more nucleophilic N4 (amine) position is often protected with a group such as tert-butoxycarbonyl (Boc). rsc.org The amide nitrogen can then be deprotonated with a strong base (e.g., sodium hydride) prior to alkylation.
Reductive Amination: An alternative strategy, particularly if building the diamine precursor first, is reductive amination. mdpi.comnih.gov This involves reacting butan-2-one with ethylenediamine under reductive conditions (e.g., using sodium triacetoxyborohydride). This forms N-(butan-2-yl)ethane-1,2-diamine, which can then be cyclized as described previously. This approach avoids the direct use of alkyl halides and can offer better control over mono-alkylation.
Stereoselective Synthesis of Enantiomeric Forms
The butan-2-yl group contains a stereocenter, meaning this compound exists as a pair of enantiomers, (R) and (S). The synthesis of enantiomerically pure forms is critical for pharmaceutical applications. The most direct approach is to utilize a starting material from the "chiral pool," such as enantiopure (R)- or (S)-butan-2-amine. This chiral amine can be incorporated into the synthesis, for example, by reacting it with N-Boc-2-bromoethylamine followed by cyclization, transferring the chirality directly to the final product. More advanced methods involve the use of chiral auxiliaries or asymmetric catalysis. dicp.ac.cn
Chiral Auxiliary Approaches
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
For the synthesis of a chiral piperazinone, an auxiliary could be attached to the nitrogen or carbon backbone of a precursor. For instance, a chiral oxazolidinone, such as those popularized by David A. Evans, could be used. wikipedia.org A proposed sequence might involve acylating a chiral oxazolidinone with a protected glycine (B1666218) derivative. The resulting imide could then be elaborated and cyclized. The steric hindrance provided by the auxiliary would direct the conformation during key bond-forming steps, thereby controlling the stereochemistry. Once the piperazinone ring is formed and the desired chirality is established, the auxiliary is cleaved under specific conditions (e.g., hydrolysis or reduction).
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis offers a highly efficient and atom-economical method for synthesizing chiral molecules. In the context of piperazinone synthesis, catalytic methods can be used to establish stereocenters within the heterocyclic ring. digitellinc.com For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors has been shown to produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org Similarly, Stoltz and co-workers have developed an elegant palladium-catalyzed asymmetric allylic alkylation to create α-tertiary piperazin-2-ones. nih.gov
While these methods typically create chirality on the piperazinone core, they represent the state-of-the-art in asymmetric synthesis of this heterocycle class. Applying asymmetric catalysis to directly form the chiral N-(butan-2-yl) bond is more challenging. However, a catalytic asymmetric reductive amination between piperazin-2-one and butan-2-one, using a chiral catalyst, could be a potential, albeit less explored, route to introduce the chiral center directly. The more common and reliable strategy remains the use of enantiopure starting materials derived from the chiral pool, as it guarantees the transfer of stereochemical integrity to the final product.
Table of Compounds
Enantiomeric Excess Determination Methods in Research
Given that this compound possesses a stereocenter at the second position of the butyl group, the determination of enantiomeric excess (ee) is a critical aspect of its asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for the chiral separation and quantification of enantiomers in pharmaceutical research. nih.gov
The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are widely used for their broad applicability in separating a diverse range of chiral compounds, including nitrogen-containing heterocycles. nih.gov For piperazine derivatives and similar amines, columns like the Chiralpak and Chiralcel series have demonstrated excellent resolving power. jocpr.comnih.gov
The determination of ee involves integrating the peak areas of the two enantiomers in the chromatogram. The ee is then calculated using the formula: ee (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] x 100.
Table 1: Representative Chiral HPLC Conditions for Analysis of Piperazine Derivatives
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | Chiralpak IC / Chiralcel OD-H / Chiralpak AD-H | These polysaccharide-based columns are effective for resolving enantiomers of cyclic amines and related structures. jocpr.comrsc.orgunl.pt |
| Mobile Phase | Hexane/Isopropanol (IPA) mixtures (e.g., 90:10 v/v) | Normal-phase chromatography often provides better selectivity for chiral separations of many organic compounds. rsc.orgsemanticscholar.org |
| Additive | Diethylamine (DEA) (e.g., 0.1%) | Small amounts of a basic additive like DEA are often required to improve peak shape and prevent tailing for basic analytes like piperazines. jocpr.com |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate that provides a good balance between resolution and analysis time. rsc.orgsemanticscholar.org |
| Detection | UV at 210-254 nm | Detection is dependent on the chromophore of the molecule. A low wavelength is often used to detect the amide bond in the piperazinone ring. semanticscholar.org |
Other methods for determining enantiomeric purity, though less common than chiral HPLC, include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents and colorimetric assays.
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of piperazine derivatives aims to reduce the environmental impact of chemical processes. nih.gov This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. Key areas of focus include the use of environmentally benign solvents and the development of sustainable catalytic systems. researchgate.net
Traditional organic synthesis often relies on volatile, flammable, and toxic organic solvents. researchgate.net Research into the synthesis of heterocycles has explored greener alternatives to mitigate these issues.
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While organic reactants may have low solubility, techniques such as the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media.
Supercritical Fluids: Supercritical CO2 is a non-toxic, non-flammable, and readily available solvent alternative that can be easily removed from the reaction mixture by depressurization.
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution.
Bio-based Solvents: Solvents derived from renewable resources, such as anisole, cyclohexanone, and phenetole, are gaining traction as sustainable alternatives to petroleum-derived solvents. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent, for example by using one of the reactants as the solvent, can eliminate solvent-related waste and simplify purification. organic-chemistry.org
Table 2: Comparison of Conventional vs. Green Solvents in Organic Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | High solubility for many organic compounds; well-established reaction conditions. acs.org | Volatile, often toxic, flammable, environmentally persistent. researchgate.net |
| Green | Water, Ethanol, Supercritical CO2, Anisole, Ionic Liquids | Reduced toxicity and environmental impact, increased safety, potentially renewable. researchgate.netnih.gov | Lower solubility for nonpolar substrates, may require different reaction conditions, potentially higher initial cost. |
Catalysts are fundamental to modern synthesis, and developing sustainable options is a key goal of green chemistry.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This facilitates easy separation and recycling, reducing waste and cost. For instance, metal ions supported on a polymer resin can catalyze the synthesis of monosubstituted piperazines and can be easily filtered off and reused. nih.gov
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions (temperature, pH) in aqueous environments. Lipases, for example, can be used in polymerization processes, replacing toxic chemical catalysts. nih.gov
Photoredox Catalysis: This approach uses visible light to drive chemical reactions, offering a sustainable energy source. springerprofessional.de Both transition-metal complexes (e.g., Iridium, Ruthenium) and purely organic dyes can act as photocatalysts for C-H functionalization reactions on piperazine rings, providing a green alternative to traditional methods. mdpi.comresearchgate.net
Table 3: Overview of Sustainable Catalytic Systems
| Catalyst Type | Example | Key Advantages | Application in Piperazinone Synthesis |
|---|---|---|---|
| Heterogeneous | Palladium on Carbon (Pd/C), Polymer-supported metal ions | Easy separation and recyclability, reduced metal contamination in product. nih.gov | Hydrogenation steps, C-N bond formation (e.g., Buchwald-Hartwig amination). mdpi.com |
| Biocatalyst | Lipases, Transaminases | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, biodegradable. nih.gov | Chiral resolutions, asymmetric synthesis of precursors. |
| Photoredox | Iridium complexes, Organic dyes (e.g., Eosin Y) | Uses visible light as an energy source, enables novel transformations under mild conditions. mdpi.comresearchgate.net | C-H functionalization to build complexity on the piperazinone scaffold. |
Flow Chemistry and Continuous Processing Approaches
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a powerful technology in pharmaceutical manufacturing. mtak.huresearchgate.net This approach offers significant advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds like piperazinones. springerprofessional.debohrium.com
The transition from batch to continuous flow synthesis can lead to improved process safety, efficiency, and scalability. researchgate.net Reactor miniaturization enhances heat and mass transfer, allowing for better control over reaction parameters and enabling the use of reaction conditions that might be unsafe in large-scale batch reactors. researchgate.net
For a multi-step synthesis of a molecule like this compound, several reaction modules can be "telescoped" together. mtak.hu In this setup, the output stream from one reactor flows directly into the next, eliminating the need for isolation and purification of intermediates. This can significantly shorten synthesis times and reduce waste. mdpi.com For example, a flow process could involve an initial C-N bond formation, followed by an in-line reduction or cyclization step, and finally a purification module. mdpi.com The use of packed-bed reactors with heterogeneous catalysts is particularly well-suited for flow chemistry, allowing for continuous operation without the need for catalyst filtration. nih.govmdpi.com
Table 4: Advantages of Flow Chemistry vs. Batch Processing
| Feature | Flow Chemistry | Batch Processing |
|---|---|---|
| Safety | Small reactor volumes enhance heat dissipation and control over hazardous reactions. researchgate.netresearchgate.net | Large volumes can lead to thermal runaways; handling hazardous reagents is riskier. |
| Scalability | Scale-up is achieved by running the process for a longer time ("scale-out") rather than using larger reactors. researchgate.net | Scale-up requires re-optimization of reaction conditions and can be challenging. |
| Efficiency | Improved mixing and heat transfer lead to faster reactions and higher yields. mtak.hu | Inefficient mixing and heat transfer can lead to lower yields and more side products. |
| Process Control | Precise control over temperature, pressure, and residence time. | Gradients in temperature and concentration can exist within the reactor. |
| Automation | Easily automated for continuous production and process optimization. | Automation is more complex and less common for multi-step syntheses. |
Theoretical and Computational Investigations of 1 Butan 2 Yl Piperazin 2 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For a substituted piperazinone, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) would be appropriate for optimizing the molecular geometry and calculating electronic properties. dntb.gov.ua
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic behavior. mdpi.com
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a better electron donor. In a molecule like 1-(Butan-2-yl)piperazin-2-one, the HOMO is likely to be localized around the nitrogen atoms of the piperazine (B1678402) ring, which are common sites of electron density.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a better electron acceptor. The LUMO is often distributed around areas with electron-withdrawing groups or pi systems; in this case, it would likely involve the carbonyl group (C=O) of the piperazinone ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net
A hypothetical analysis would yield data similar to the conceptual table below, which illustrates the type of information a HOMO-LUMO analysis provides.
| Parameter | Conceptual Description | Expected Location on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | Primarily on the piperazine nitrogen atoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Primarily on the carbonyl (C=O) group. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability. | A larger gap suggests higher stability. |
Electrostatic Potential Mapping (MEP)
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote electrostatic potential. mdpi.com
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, this region would be concentrated on the oxygen atom of the carbonyl group.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly the N-H proton on the piperazine ring.
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map is invaluable for predicting how a molecule will interact with other molecules, including receptors or substrates, by identifying its electron-rich and electron-poor sites. mdpi.com
Conformational Analysis and Energy Minima Identification
The three-dimensional structure of a flexible molecule like this compound is not static. The piperazine ring can adopt different conformations (e.g., chair, boat, twist-boat), and rotation can occur around the single bond connecting the butan-2-yl group to the nitrogen atom. Conformational analysis aims to identify the most stable three-dimensional arrangements (energy minima). nih.gov
Molecular Mechanics and Dynamics Simulations
Molecular Mechanics (MM): This method uses classical physics principles to calculate the potential energy of a molecule's conformations. It is computationally less expensive than quantum methods and is suitable for scanning the potential energy surface to identify a wide range of possible stable conformers.
Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior and conformational flexibility of the compound. researchgate.net By simulating the molecule's motion at a specific temperature, MD can explore different conformational states and help identify the most populated (and therefore likely most stable) ones.
DFT Calculations for Conformational Stability
After identifying potential low-energy conformers using MM or MD, DFT calculations are employed to obtain more accurate energy values. The geometry of each potential conformer is optimized at a high level of theory, and their relative energies are calculated. The conformer with the lowest calculated energy is the global minimum and represents the most stable structure of the molecule in the gas phase. For 2-substituted piperazines, studies have shown that the substituent often prefers an axial position to minimize steric hindrance. nih.gov
A theoretical study would produce a table of relative energies for the identified stable conformers.
| Conformer | Description | Relative Energy (Conceptual) |
| Conformer 1 | Chair conformation, butan-2-yl group equatorial | (e.g., 0.0 kcal/mol - Global Minimum) |
| Conformer 2 | Chair conformation, butan-2-yl group axial | (e.g., +1.5 kcal/mol) |
| Conformer 3 | Twist-boat conformation | (e.g., +5.0 kcal/mol) |
Prediction of Spectroscopic Signatures (Theoretical Basis)
Computational methods can predict various spectroscopic properties, which can be used to verify the structure of a synthesized compound. semanticscholar.orgdntb.gov.ua
Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule. The resulting theoretical IR spectrum shows the frequencies and intensities of vibrational transitions, such as the characteristic C=O stretch of the amide in the piperazinone ring, C-N stretching, and C-H bending modes. Comparing a theoretical spectrum with an experimental one is a standard method for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values provide a predicted NMR spectrum that is invaluable for interpreting experimental data and assigning specific signals to the corresponding atoms in the molecule.
Vibrational Mode Analysis for IR Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. Computational methods, such as Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental IR spectrum. This analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
For this compound, a theoretical vibrational analysis would focus on the characteristic vibrational modes of its constituent parts: the piperazin-2-one (B30754) ring and the butan-2-yl group. The piperazin-2-one ring contains a cyclic amide (lactam) functionality, which gives rise to distinct vibrational frequencies. The butan-2-yl group, an alkyl substituent, will exhibit characteristic C-H stretching and bending vibrations.
A hypothetical breakdown of the predicted IR spectral data for this compound is presented below. These predictions are based on known frequency ranges for similar functional groups found in related piperazine derivatives and other cyclic amides.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3500 | N-H Stretch | Amine (piperazinone ring) |
| ~2850-2960 | C-H Stretch (asymmetric and symmetric) | Butan-2-yl group and piperazinone ring |
| ~1650-1680 | C=O Stretch (Amide I band) | Lactam (piperazinone ring) |
| ~1540-1570 | N-H Bend (Amide II band) | Lactam (piperazinone ring) |
| ~1450-1470 | C-H Bend (scissoring) | CH₂ and CH₃ groups |
| ~1370-1380 | C-H Bend (symmetric) | CH₃ group |
| ~1200-1300 | C-N Stretch | Amide (piperazinone ring) |
This table is interactive. Click on the headers to sort the data.
The most prominent peak in the predicted IR spectrum would be the C=O stretching vibration of the lactam at approximately 1650-1680 cm⁻¹. This strong absorption is a hallmark of the amide functional group. The N-H stretching of the secondary amine in the piperazinone ring would appear as a sharp to broad peak in the region of 3300-3500 cm⁻¹. The various C-H stretching and bending vibrations from the butan-2-yl group and the piperazinone ring would be observed in their characteristic regions, helping to confirm the presence of the alkyl and heterocyclic structures.
Chemical Shift Prediction for NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, have become highly effective in predicting NMR chemical shifts. nih.gov These predictions can aid in the assignment of experimental spectra and provide confidence in structural elucidation.
For this compound, theoretical chemical shift predictions for both ¹H and ¹³C nuclei can be made. The predicted values are influenced by the electronic environment of each nucleus, which is determined by the surrounding atoms and functional groups.
¹H NMR Predictions:
The proton chemical shifts are sensitive to the proximity of electronegative atoms and anisotropic effects from carbonyl groups.
| Predicted ¹H Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5-8.5 | Broad singlet | N-H (Amide) |
| ~3.5-4.0 | Multiplet | CH (Butan-2-yl, attached to N) |
| ~3.0-3.5 | Multiplets | CH₂ (Piperazinone ring) |
| ~1.5-1.8 | Multiplet | CH₂ (Butan-2-yl) |
| ~1.2-1.4 | Doublet | CH₃ (Butan-2-yl, adjacent to CH) |
| ~0.8-1.0 | Triplet | CH₃ (Butan-2-yl, terminal) |
This table is interactive. Users can sort the data by clicking on the column headers.
The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift due to its attachment to the electron-withdrawing carbonyl group and potential for hydrogen bonding. The methine proton (CH) of the butan-2-yl group, being directly attached to a nitrogen atom, will also be shifted downfield. The protons of the piperazinone ring will appear as complex multiplets in the mid-field region. The methyl and methylene (B1212753) protons of the butan-2-yl group will be found in the upfield region, with their splitting patterns determined by their neighboring protons.
¹³C NMR Predictions:
The carbon chemical shifts are highly dependent on the hybridization and the electronegativity of attached atoms.
| Predicted ¹³C Chemical Shift (ppm) | Assignment |
| ~170-175 | C=O (Lactam) |
| ~55-65 | CH (Butan-2-yl, attached to N) |
| ~40-50 | CH₂ (Piperazinone ring) |
| ~25-35 | CH₂ (Butan-2-yl) |
| ~15-25 | CH₃ (Butan-2-yl, adjacent to CH) |
| ~10-15 | CH₃ (Butan-2-yl, terminal) |
This table is interactive. Click on the headers to sort the data.
The carbonyl carbon of the lactam is expected to have the largest chemical shift, typically in the 170-175 ppm range. The carbon of the methine group in the butan-2-yl substituent attached to the nitrogen will be in the 55-65 ppm region. The carbons of the piperazinone ring and the remaining carbons of the butan-2-yl group will appear at progressively higher fields.
In Silico Reactivity Predictions and Mechanistic Pathways
Computational chemistry provides powerful tools to predict the reactivity of molecules and to explore the detailed mechanisms of chemical reactions. For this compound, in silico methods like DFT can be used to calculate molecular properties that are indicative of reactivity, such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO). These calculations can help identify the most likely sites for nucleophilic or electrophilic attack.
The piperazin-2-one ring contains several reactive sites. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The amide nitrogen and the other nitrogen atom in the ring have lone pairs of electrons and can act as nucleophiles or bases. The protons on the nitrogen atoms are acidic and can be removed by a base.
Hypothetical Reaction Pathways:
Hydrolysis of the Lactam: Under acidic or basic conditions, the amide bond in the piperazinone ring can be hydrolyzed. A computational study could model the reaction pathway, including the tetrahedral intermediate and the transition states for its formation and breakdown. The calculated activation energies would provide an estimate of the reaction rate.
N-Alkylation/N-Acylation: The secondary amine in the piperazinone ring can be alkylated or acylated. Computational models can be used to predict the regioselectivity of these reactions and to compare the activation barriers for reaction at the two different nitrogen atoms.
Reactions at the α-Carbon: The carbon atom adjacent to the carbonyl group can be deprotonated by a strong base to form an enolate, which can then react with electrophiles. The feasibility of this reaction and the stability of the resulting enolate can be assessed through computational methods.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of the most favorable mechanistic pathway and provides insights into the factors that control the reaction's outcome.
Computational Docking and Molecular Recognition Studies (Hypothetical Target Interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.
Given that many piperazine-containing compounds exhibit biological activity, a hypothetical docking study could explore the potential interactions of this compound with various protein targets. The choice of a hypothetical target would be guided by the structural features of the molecule. For instance, the piperazinone scaffold is present in a number of compounds that target G-protein coupled receptors (GPCRs), ion channels, or enzymes. nih.govnih.gov
Hypothetical Docking Scenario:
Let's consider a hypothetical scenario where this compound is docked into the active site of a hypothetical kinase. The docking simulation would aim to identify the most stable binding pose and the key interactions that stabilize the complex.
| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |
| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Amine N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Butan-2-yl group | Leucine, Isoleucine, Valine, Phenylalanine |
| Van der Waals Interactions | Entire molecule | Various residues in the binding pocket |
This table is interactive. Users can sort the data by clicking on the column headers.
In this hypothetical scenario, the amide N-H and carbonyl oxygen of the piperazinone ring could form hydrogen bonds with amino acid residues in the active site of the kinase, such as the backbone of the hinge region, which is a common interaction for kinase inhibitors. The butan-2-yl group could fit into a hydrophobic pocket, forming favorable van der Waals interactions with nonpolar amino acid side chains.
The results of such a docking study would be quantified by a scoring function, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. These in silico predictions can then be used to prioritize compounds for experimental testing and to guide the design of new analogs with improved binding affinity and selectivity.
Reactivity and Chemical Transformations of the Piperazinone Scaffold
Ring-Opening and Rearrangement Reactions
The piperazinone ring, while generally stable, can undergo specific reactions that lead to its opening or structural rearrangement. These transformations are crucial for synthesizing new heterocyclic systems or for controlled degradation studies.
One potential pathway for ring-opening is the hydrolysis of the amide bond within the lactam structure, although this typically requires harsh conditions such as strong acid or base and high temperatures. A more common synthetic transformation involves reductive cleavage. For instance, the use of powerful reducing agents can lead to the formation of amino alcohols utrgv.edu.
Rearrangement reactions offer pathways to structurally diverse molecules from the piperazinone core. eurekaselect.com While numerous rearrangements exist for piperazine (B1678402) analogs, specific examples applicable to the piperazin-2-one (B30754) scaffold include:
Stevens and Sommelet-Hauser Rearrangements: These reactions typically involve the formation of an ammonium (B1175870) ylide followed by a rsc.orgdicp.ac.cn- or dicp.ac.cnresearchgate.net-sigmatropic rearrangement. Such transformations could potentially be used to introduce new substituents alpha to the nitrogen atoms researchgate.net.
Diaza-Cope Rearrangement: This sigmatropic rearrangement has been utilized in the synthesis of chiral piperazine derivatives and could be a potential pathway for transforming substituted piperazinones researchgate.net.
Benzyne-Induced Ring Opening: In related cyclic amine systems, reactions with highly reactive intermediates like benzynes can induce ring-opening, leading to the formation of 1,4-disubstituted piperazines researchgate.net.
A one-pot domino ring-opening cyclization (DROC) process has been developed for the synthesis of piperazin-2-ones from chiral epoxides and ethylenediamines, highlighting a synthetic context where ring formation and potential rearrangement are closely linked acs.orgacs.org.
Table 1: Selected Rearrangement Reactions Relevant to N-Heterocycles
| Rearrangement Type | Key Intermediate | Transformation | Potential Application to Piperazinone |
| Stevens Rearrangement | Ammonium Ylide | rsc.orgdicp.ac.cn-Sigmatropic shift | Introduction of C-substituents adjacent to N-atoms researchgate.net |
| Diaza-Cope Rearrangement | Divinyl Diazane | researchgate.netresearchgate.net-Sigmatropic shift | Synthesis of chiral piperazine derivatives researchgate.net |
| Benzilic Amide Rearrangement | α-Keto Amide | Not applicable | Asymmetric synthesis of α,α-disubstituted piperazinones researchgate.net |
Functional Group Interconversions on the Piperazinone Ring
The functional groups on the piperazinone ring can be readily transformed through oxidation and reduction, allowing for the synthesis of a wide array of derivatives.
The piperazinone ring contains nitrogen and carbon atoms susceptible to oxidation.
N-Oxidation: The tertiary nitrogen atom can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or peracids ambeed.com.
C-H Oxidation: The carbon atoms alpha to the nitrogen (the N-α-C-H bonds) are activated towards oxidation. Strong oxidizing agents, such as ruthenium tetroxide (RuO4), have been shown to oxidize N-benzylpiperazinones, leading to various oxygenated derivatives and potentially ring cleavage researchgate.net. In the context of atmospheric chemistry, oxidation initiated by hydroxyl radicals (•OH) can occur at the C-H bonds, leading to the formation of cyclic imines or amides chemrxiv.org.
Oxidative Degradation: In industrial applications like post-combustion carbon capture, piperazine and its derivatives can undergo oxidative degradation. Studies have shown that piperazine can be oxidized to piperazinone, which is an intermediate in a more complex degradation pathway that can ultimately lead to ring-opened products utexas.edu.
The most common reduction reaction on the piperazinone scaffold is the reduction of the lactam carbonyl group.
Lactam Reduction: The amide carbonyl can be completely reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the chiral 1-(butan-2-yl)piperazin-2-one into the corresponding chiral 1-(butan-2-yl)piperazine without loss of optical purity dicp.ac.cn. This is a fundamental method for accessing chiral piperazines from their more easily synthesized piperazinone precursors researchgate.net. The reduction of the C=O bond produces an amino alcohol, a versatile synthetic intermediate utrgv.edu.
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Site of Reaction | Product(s) |
| Oxidation | H₂O₂, Peracids | Tertiary Nitrogen | N-Oxide ambeed.com |
| Oxidation | RuO₄ | N-α-C-H bonds | Oxygenated derivatives, potential ring cleavage researchgate.net |
| Oxidation | •OH radicals | C-H bonds | Cyclic imines, amides chemrxiv.org |
| Reduction | LiAlH₄ | Lactam Carbonyl (C=O) | Methylene group (CH₂) dicp.ac.cn |
Derivatization at the Butan-2-yl Substituent
Direct chemical modification of the saturated butan-2-yl group on a pre-formed this compound molecule is chemically challenging due to the inert nature of its C-H and C-C bonds. Such modifications typically require harsh radical conditions that would likely be incompatible with the other functional groups in the piperazinone ring.
Therefore, derivatization involving the butan-2-yl position is almost exclusively achieved during the synthesis of the molecule itself. Synthetic strategies allow for the incorporation of a wide variety of substituents at the N-1 position by using different starting materials. The widespread use of piperazine-containing scaffolds in medicinal chemistry is facilitated by the ease of introducing diverse N-substituents through methods like reductive amination, Buchwald-Hartwig amination, or simple N-alkylation during the synthetic sequence mdpi.com.
The butan-2-yl group is a chiral sec-butyl substituent, meaning the carbon atom attached to the ring's nitrogen is a stereocenter wikipedia.orgucla.educhemistrysteps.com. The synthesis of enantiomerically pure this compound would require either a chiral starting material (e.g., (R)- or (S)-2-butanamine) or a chiral separation step.
Regioselectivity and Stereoselectivity in Reactions
The presence of multiple reactive sites and a chiral center in this compound makes regioselectivity and stereoselectivity key considerations in its chemical transformations.
Regioselectivity: This refers to the preference for reaction at one site over another. For example, in an N-alkylation reaction, the incoming electrophile could react at either the secondary amine (N-4) or the tertiary amine (N-1). The secondary amine is generally more nucleophilic and less sterically hindered, making it the preferred site of reaction. The regioselectivity of reactions can be influenced by the N-substituents and reaction conditions rsc.org. Iridium-catalyzed reactions have been developed that show high regioselectivity in the formation of the six-membered piperazine ring over a five-membered imidazolidine (B613845) alternative nih.govacs.org.
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another youtube.com. In reactions involving this compound, the existing chiral center in the butan-2-yl group can direct the stereochemical outcome of new stereocenters formed during a reaction. This is known as diastereoselectivity. For example, the hydrogenation of a related pyrazin-2-ol to a piperazin-2-one can proceed with excellent diastereoselectivity dicp.ac.cn. Similarly, asymmetric allylic alkylation has been used to create chiral piperazin-2-ones with high enantioselectivity, which can then be reduced to the corresponding chiral piperazines caltech.edu. In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product khanacademy.org.
Table 3: Factors Influencing Selectivity in Piperazinone Reactions
| Selectivity Type | Definition | Example in Piperazinone Chemistry | Controlling Factors |
| Regioselectivity | Preference for reaction at one functional group or position. | N-4 alkylation over N-1 alkylation. | Steric hindrance, electronic effects, catalyst choice rsc.orgnih.gov. |
| Diastereoselectivity | Preferential formation of one diastereomer over another. | Reaction at C-3 creating a new stereocenter influenced by the chiral butan-2-yl group. | Pre-existing stereocenters, reagent approach (steric hindrance) dicp.ac.cn. |
| Enantioselectivity | Preferential formation of one enantiomer over another. | Asymmetric synthesis of a chiral piperazinone from an achiral precursor. | Chiral catalysts, chiral reagents caltech.edumasterorganicchemistry.com. |
Photochemical and Radiochemical Stability (Research Context)
The stability of this compound under electromagnetic radiation is an important consideration in research contexts such as photoredox catalysis, drug stability testing, and radiolabeling for imaging applications.
Photochemical Stability: Piperazine-containing compounds can be susceptible to photochemical degradation. For instance, studies on the drug Ciprofloxacin, which contains a piperazine ring, have shown that UV irradiation can lead to the degradation and cleavage of the piperazine moiety researchgate.net. Conversely, the reactivity of piperazines under light can be harnessed synthetically. Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, using light to generate radical intermediates that can form new carbon-carbon or carbon-heteroatom bonds mdpi.com. Photochemical E/Z-isomerization reactions have also been explored for related chiral piperidones, demonstrating that light can be used to control stereochemistry digitellinc.com.
Radiochemical Stability: In the context of nuclear medicine and PET imaging, molecules are labeled with radionuclides. The stability of the resulting radiopharmaceutical to self-irradiation (radiolysis) is critical iaea.org. Piperazine derivatives have been synthesized as potential radioligands for PET imaging nih.gov. The stability of these compounds determines their shelf-life and the reliability of the imaging results. Decomposition can lead to radiochemical impurities, affecting the safety and efficacy of the agent iaea.org. Furthermore, some novel piperazine derivatives have been investigated as potential radiation countermeasures, designed to mitigate the effects of ionizing radiation, indicating a direct interaction between the molecular scaffold and high-energy radiation nih.govresearchgate.net.
Molecular and Cellular Biological Activity Investigations
In Vitro Receptor Binding Affinity Profiling (Excluding Clinical Relevance)
No publicly available research data details the in vitro receptor binding affinity profile of 1-(Butan-2-yl)piperazin-2-one. Studies that screen compounds against a panel of receptors to determine their binding affinities and selectivity have not been published for this specific molecule. Therefore, its potential interactions with various receptor types, such as G-protein coupled receptors (GPCRs), ion channels, or transporters, remain uncharacterized.
Enzyme Inhibition Assays and Kinetic Characterization
There are no published studies on the effects of this compound in enzyme inhibition assays. Consequently, data regarding its potential to inhibit specific enzymes, its potency (e.g., IC₅₀ or Kᵢ values), and the kinetics of any such inhibition (e.g., competitive, non-competitive) are not available.
Cell-Based Assays for Pathway Modulation (e.g., Gene Expression, Signaling Pathways)
Investigations using cell-based assays to determine how this compound might modulate cellular pathways are absent from the scientific literature. There is no information on its effects on gene expression, its ability to interfere with or activate intracellular signaling cascades, or its impact on other cellular functions that are typically assessed in such assays. For instance, a recent study on acetophenone/piperazin-2-one (B30754) (APPA) hybrids investigated their ability to cause DNA damage and induce cell cycle arrest in cancer cells, but this research did not include the specific compound this compound nih.gov.
Mechanistic Elucidation of Observed Biological Effects at the Molecular Level
As no primary biological effects have been reported for this compound, no subsequent mechanistic studies have been published.
There is no evidence of protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), having been conducted for this compound. These techniques are used to quantify the binding affinity and thermodynamics of a compound's interaction with a specific protein target, but no such data exists for this molecule.
Since no biological targets have been identified for this compound, no target validation studies in research models have been performed.
Pharmacological Characterization in Preclinical In Vitro Models (Excluding Clinical Outcomes)
A comprehensive pharmacological characterization of this compound in preclinical in vitro models is not available in the literature. While a study on various piperazin-2-one-based structures reported on their cytotoxic activities, this compound was not among the compounds tested nih.gov. Therefore, its broader pharmacological profile in isolated tissues, primary cells, or other preclinical in vitro systems has not been determined.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the Piperazinone Core
The piperazin-2-one (B30754) scaffold is a privileged structure in drug discovery, offering multiple points for modification to fine-tune its interaction with biological targets and improve its drug-like properties. nih.gov The piperazine (B1678402) core itself contains two nitrogen atoms which can significantly influence water solubility and bioavailability due to their pKa. nih.gov Systematic modifications focus on several key areas:
Substitution on Ring Carbons: Introducing substituents on the carbon atoms of the piperazinone ring can influence the molecule's conformation and introduce new interaction points with a target. However, such modifications can also be synthetically challenging and may disrupt the core pharmacophore.
Modification at the N4-Position: The secondary amine at the N4 position is a common site for derivatization. Acylation, alkylation, or substitution with aromatic or heterocyclic rings at this position can dramatically alter a compound's biological profile. SAR studies on related piperazine-containing natural product derivatives have shown that leaving the N4-position unsubstituted or with a simple methyl group can be beneficial for certain activities, suggesting that steric bulk at this position can be detrimental. nih.gov
Role of the C2-Carbonyl Group: The ketone at the C2-position is a defining feature of the piperazinone ring. It acts as a hydrogen bond acceptor, which can be critical for anchoring the ligand in a receptor's binding pocket. Replacing this carbonyl group with other functionalities or removing it entirely would fundamentally alter the scaffold's electronic and steric properties, typically leading to a significant loss of activity.
Bioisosteric Replacement: The piperazine ring itself can be replaced with other cyclic diamine structures, such as homopiperazine (a seven-membered ring), or conformationally restricted analogs like diazaspiroalkanes. nih.gov Studies on sigma-2 receptor ligands showed that replacing a piperazine moiety with a homopiperazine ring could maintain high affinity, whereas replacement with various diazaspiroalkanes resulted in a reduction in affinity. nih.gov This indicates that the specific geometry and basicity of the core diamine structure are critical for target engagement.
Below is a table illustrating hypothetical SAR data based on common modifications to a piperazinone core, demonstrating the sensitivity of biological activity to structural changes.
| Modification to Core Structure | N4-Substituent | C3/C5/C6 Substitution | Resulting Change in Biological Activity |
| Piperazin-2-one (Reference) | -H | None | Baseline Activity |
| N4-Methylation | -CH₃ | None | Activity may increase or decrease depending on target |
| N4-Acetylation | -C(O)CH₃ | None | Generally decreases activity due to reduced basicity |
| C3-Methylation | -H | 3-CH₃ | May introduce steric hindrance, often reduces activity |
| Homopiperazin-2-one | -H | (Expanded Ring) | Can maintain or slightly decrease activity |
| Piperidine Bioisostere | (Piperidine Ring) | N/A | Can drastically alter selectivity and affinity nih.gov |
Exploration of Substituent Effects on the Butan-2-yl Moiety
The N1-substituent, in this case, the butan-2-yl group, plays a crucial role in defining the compound's interaction with the target protein, particularly in occupying hydrophobic pockets. Exploration of this moiety involves modifying its length, branching, and introducing functional groups.
Chain Length: The length of the alkyl chain is often critical. Studies on N-alkyl piperazine derivatives targeting the CXCR4 receptor showed that a propyl chain was optimal for potency compared to ethyl or butyl chains. nih.gov Similarly, for a series of histamine H3 receptor antagonists, extending the alkyl chain length led to a decrease in affinity. nih.gov This suggests that an optimal chain length exists to fit the specific dimensions of a target's binding pocket.
Branching: The branching of the alkyl group, such as the secondary butyl group in 1-(butan-2-yl)piperazin-2-one, influences the molecule's shape and rigidity. Compared to a linear n-butyl group, the sec-butyl group is more sterically demanding. In SAR studies of CXCR4 antagonists, an isopropyl substitution on the piperazine nitrogen resulted in less potent inhibition compared to a propyl group, indicating a sensitivity to steric bulk near the nitrogen atom. nih.gov
Introduction of Functional Groups: Adding functional groups like hydroxyls, ethers, or aromatic rings to the alkyl chain can introduce new hydrogen bonding or π-stacking interactions, potentially increasing affinity and selectivity. However, this also increases polarity and molecular weight, which can negatively impact pharmacokinetic properties like cell permeability.
The following table summarizes SAR findings for N-alkyl side chains from a series of CXCR4 antagonists, illustrating the effects of modifying the alkyl substituent. nih.gov
| N-Alkyl Side Chain | Relative Potency (CXCR4 IC₅₀) | Key Observation |
| N-Propyl | +++ (Most Potent) | Optimal length and steric profile in this series. |
| N-Ethyl | ++ | Shorter chain reduces potency. |
| N-Isopropyl | + | Branching near the piperazine nitrogen reduces potency. |
| N-Cyclopropyl | + | Small, rigid ring is less favorable than the flexible propyl chain. |
Stereochemical Influence on Molecular Interactions
Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral environments. biomedgrid.com The butan-2-yl group contains a chiral center, meaning this compound exists as two distinct enantiomers: (R)-1-(butan-2-yl)piperazin-2-one and (S)-1-(butan-2-yl)piperazin-2-one.
It is highly probable that these two enantiomers will exhibit different biological activities. biomedgrid.com One enantiomer (the eutomer) may fit optimally into the binding site of a receptor, leading to a strong interaction and high potency, while the other enantiomer (the distomer) may bind with lower affinity or not at all. In some cases, the distomer may even interact with different targets, leading to off-target effects. biomedgrid.com
This principle has been demonstrated within the broader class of piperazine derivatives. For example, a study on chiral methyl-substituted phenyl piperazinium compounds revealed that stereoisomers displayed distinct selectivity for different nicotinic acetylcholine receptor subtypes. nih.gov The (R)-enantiomer was selective for the α7 subtype, whereas the (S)-enantiomer showed a bias toward α9 and α9α10 receptors. nih.gov This highlights that even a subtle change in the 3D arrangement of atoms can fundamentally alter receptor interaction and selectivity. Therefore, the separate synthesis and biological evaluation of the (R)- and (S)-enantiomers of this compound would be an essential step in any drug discovery program to identify the active stereoisomer and optimize its therapeutic profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. wikipedia.orgfiveable.me For piperazinone derivatives, QSAR models can offer valuable mechanistic insights and predictive power for designing new, more potent analogs.
The process involves calculating a wide range of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR), to build a model that relates these descriptors to the observed activity. A robust QSAR model for keto-piperazine derivatives acting as renin inhibitors was successfully developed, showing a high correlation between predicted and observed activity (R² = 0.846). nih.gov This model revealed that constitutional descriptors, which account for the atom and bond composition of the molecule, were vital for ligand binding. nih.gov
Key descriptor classes often used in QSAR studies for piperazinone-like molecules include:
Topological Descriptors: These describe the connectivity and branching of the molecule (e.g., Kier & Hall connectivity indices, Balaban index).
Electronic Descriptors: Properties like dipole moment, partial charges on atoms, and energies of frontier orbitals (HOMO/LUMO), which govern electrostatic and covalent interactions.
Hydrophobic Descriptors: Most commonly the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross cell membranes.
| Descriptor Type | Examples | Information Encoded |
| Constitutional | Molecular Weight, Atom Counts (nO), Bond Counts (nDB) | Molecular size and composition nih.gov |
| Topological | Connectivity Indices, Shape Indices | Molecular shape, branching, and complexity |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Charge distribution, reactivity, ability to form polar interactions |
| Hydrophobic | logP, MlogP | Lipophilicity, membrane permeability, hydrophobic interactions |
| Steric | Molar Refractivity, van der Waals Volume | Molecular volume and bulk |
By identifying which descriptors are most influential, QSAR models can provide a mechanistic hypothesis for how the compounds interact with their target, guiding the rational design of new derivatives with enhanced activity.
Ligand Efficiency and Lipophilic Efficiency Analysis for Molecular Design
In modern drug design, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics, such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE), have become critical tools for guiding lead optimization. These metrics help ensure that increases in potency are achieved efficiently with respect to molecular size and lipophilicity, which is crucial for maintaining favorable pharmacokinetic and safety profiles.
Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as: LE = -RT * ln(Ki or IC₅₀) / N where N is the number of heavy atoms. A higher LE value is generally desirable, indicating that the compound achieves its potency with a relatively small and efficient structure.
Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Index (LLE), relates the potency of a compound to its lipophilicity (logP). It is calculated as: LipE = pIC₅₀ - logP where pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher LipE is preferred, as it suggests that potency is being driven by specific, high-quality interactions with the target rather than by non-specific increases in lipophilicity. High lipophilicity is often associated with poor solubility, high metabolic turnover, and off-target toxicity.
The following table provides a hypothetical analysis for a series of this compound analogs, demonstrating how these metrics are used to prioritize compounds for further development.
| Compound | N1-Substituent | pIC₅₀ | MW ( g/mol ) | clogP | LE | LipE | Assessment |
| 1 | Butan-2-yl | 7.0 | 170.26 | 1.5 | 0.38 | 5.5 | Good starting point with balanced properties. |
| 2 | Heptan-4-yl | 7.5 | 212.34 | 3.0 | 0.32 | 4.5 | More potent, but LipE has decreased due to higher lipophilicity. |
| 3 | (4-Fluorobenzyl) | 8.0 | 222.26 | 2.0 | 0.36 | 6.0 | Potency increase is efficient; LipE is excellent. A promising lead. |
| 4 | (4-Chlorobenzyl) | 8.2 | 238.71 | 2.5 | 0.34 | 5.7 | Highest potency, but LipE is slightly lower than compound 3. |
In this hypothetical series, Compound 3 would be considered a highly promising lead. Despite not being the most potent, it achieves high activity with excellent lipophilic efficiency, suggesting a high-quality, specific interaction with the target and a lower risk of issues related to high lipophilicity. This analysis guides chemists to focus on modifications that improve potency without disproportionately increasing size or lipophilicity.
Potential Applications in Non Biological Fields and Material Science
Use as a Synthetic Intermediate for Complex Molecules
No research findings were identified that describe the use of 1-(Butan-2-yl)piperazin-2-one as an intermediate in the synthesis of more complex molecules within non-biological contexts.
Investigation in Polymer Chemistry or Materials Science
There is no available data or published research to suggest that this compound has been investigated for applications in polymer chemistry or materials science.
Role in Catalysis or Supramolecular Chemistry
Information regarding any potential role of this compound in the fields of catalysis or supramolecular chemistry is not present in the current body of scientific literature.
Future Research Directions and Unanswered Questions
Exploration of Novel Synthetic Pathways
The synthesis of piperazine (B1678402) derivatives is a well-established area, yet the quest for more efficient, selective, and sustainable methods continues. nih.gov Future research for 1-(Butan-2-yl)piperazin-2-one will likely focus on developing novel synthetic strategies that offer improvements over classical approaches. researchgate.net Key areas of exploration include the application of cascade reactions, which allow for the formation of multiple chemical bonds in a single sequence, potentially streamlining the synthesis process. researchgate.netbohrium.com
Furthermore, modern synthetic strategies such as C-H functionalization are emerging as powerful tools for creating structural diversity in piperazine-containing molecules. mdpi.comresearchgate.net Applying these methods to the piperazin-2-one (B30754) core could provide direct routes to novel analogs of this compound, bypassing the need for lengthy protection and deprotection steps often associated with traditional methods. mdpi.com One-pot synthesis protocols, where reactants are subjected to successive chemical reactions in a single reactor, also represent a promising direction for improving efficiency and yield. acs.org
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Cascade Reactions | Increased efficiency, reduced waste, and simplified purification by forming multiple bonds in one pot. researchgate.net |
| C-H Functionalization | Allows for late-stage modification of the core structure, enabling rapid generation of a diverse library of analogs. researchgate.net |
| One-Pot Synthesis | Reduces reaction time, solvent usage, and operational complexity, leading to a more cost-effective and environmentally friendly process. acs.org |
| Photoredox Catalysis | Offers a green chemistry approach, using light to promote radical generation for C-H functionalization under mild conditions. mdpi.com |
Deeper Mechanistic Understanding of Biological Interactions
A fundamental unanswered question is the precise mechanism of action for this compound's biological effects. The piperazine scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, as well as various enzymes and ion channels. researchgate.netpharmacophorejournal.com Future research must focus on elucidating the specific molecular targets of this compound.
This will involve a combination of in-vitro and in-vivo studies to identify binding partners and characterize the nature of the interaction (e.g., agonist, antagonist, or modulator). researchgate.net Techniques such as radioligand binding assays, functional assays, and chemoproteomics can be employed to pinpoint specific receptor or enzyme interactions. nih.govnih.gov Understanding these interactions is crucial for rational drug design and for optimizing the compound's potency, selectivity, and pharmacokinetic profile. researchgate.netresearchgate.net A deeper mechanistic insight will also help in predicting potential off-target effects and guiding the development of derivatives with improved therapeutic indices. pharmacophorejournal.com
Development of Advanced Computational Models
Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, the development of advanced computational models can provide significant insights into its structure-activity relationships (SAR). nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate structural features of a series of analogs with their biological activity, helping to predict the potency of new designs. researchgate.netnih.gov
Molecular docking and molecular dynamics simulations can be employed to model the interaction of this compound with potential biological targets at an atomic level. nih.govworldscientific.com These simulations can help visualize the binding mode, identify key amino acid residues involved in the interaction, and explain the basis for selectivity. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be developed to assess the drug-like properties of new derivatives early in the discovery pipeline, reducing the likelihood of late-stage failures. pharmacophorejournal.comresearchgate.net
| Computational Method | Application in this compound Research |
| QSAR Modeling | Predict the biological activity of novel analogs based on their chemical structure. nih.gov |
| Molecular Docking | Predict the preferred orientation and binding affinity of the compound to a specific molecular target. rsc.org |
| Molecular Dynamics | Simulate the movement and interaction of the compound with its target over time, providing insights into binding stability. nih.gov |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties to prioritize compounds with favorable drug-like characteristics. pharmacophorejournal.com |
Integration with High-Throughput Screening for New Research Avenues
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. acs.org The this compound scaffold is well-suited for the creation of combinatorial libraries. 5z.com By systematically modifying the substituents on the piperazinone ring, a large and diverse library of related compounds can be synthesized. mdpi.com
Integrating these libraries with HTS campaigns can rapidly identify new "hit" compounds with novel biological activities. 5z.com This approach is not limited to predefined targets; screening against a broad panel of assays can uncover unexpected therapeutic potential in areas such as oncology, infectious diseases, or neurodegenerative disorders. researchgate.netwellcomeopenresearch.org The data generated from HTS can also feed back into the computational models, further refining the understanding of the structure-activity relationships for this class of compounds. 5z.com
Challenges in Stereoselective Synthesis and Scalability in Research
A significant challenge in the research and development of this compound lies in its stereochemistry. The "butan-2-yl" group contains a chiral center, meaning the compound can exist as different stereoisomers (enantiomers). These isomers can have vastly different biological activities and pharmacokinetic properties. nih.gov
Therefore, a critical area for future research is the development of robust and efficient methods for stereoselective synthesis. acs.org This involves creating synthetic routes that produce a single, desired enantiomer in high purity, which is essential for accurately evaluating its biological effects and for potential therapeutic use. Asymmetric catalysis, using chiral catalysts to control the stereochemical outcome of a reaction, is a key strategy in this endeavor. acs.org
Another challenge is the scalability of the synthesis. nih.gov A synthetic route that is effective on a small laboratory scale may not be practical or cost-effective for producing the larger quantities of material needed for advanced preclinical and clinical studies. Research into scalable, transition-metal-free, and flow chemistry processes will be crucial for advancing the development of this compound and its derivatives. nih.govmdpi.com
Conclusion
Summary of Key Research Findings on 1-(Butan-2-yl)piperazin-2-one
Direct experimental research findings specifically detailing the synthesis, properties, and biological activity of this compound are scarce. The scientific community has largely focused on the synthesis and application of the broader categories of 1- and 4-substituted piperazin-2-ones. Methodologies such as Jocic-type reactions and cascade double nucleophilic substitution have been developed for the synthesis of this class of compounds, suggesting viable pathways for the future synthesis of this compound. rsc.orgbohrium.com The core piperazin-2-one (B30754) structure is recognized as a "privileged structure" in medicinal chemistry due to its peptidomimetic properties and its presence in various drugs and natural products. bohrium.com Research on N-alkyl and N-aryl piperazine (B1678402) derivatives has indicated potential antimicrobial and antifungal activities, providing a basis for hypothesizing similar properties for this compound. nih.govresearchgate.net
Significance of the Compound in Academic Chemical and Biological Research
The significance of this compound in academic research is currently more theoretical than applied, stemming from its identity as a member of the N-substituted piperazin-2-one family. This class of compounds is of considerable interest due to the versatile synthetic handles they provide and their potential as scaffolds in drug discovery.
The introduction of the butan-2-yl group at the N1 position introduces a chiral center, making this compound a target for stereoselective synthesis and for studying the impact of stereochemistry on biological activity. The development of synthetic routes to enantiomerically pure chiral piperazin-2-ones is an active area of research. rsc.org
Furthermore, the piperazine moiety itself is a common feature in a wide array of biologically active molecules, known to interact with various biological targets. mdpi.com The exploration of novel N-substituted piperazines continues to be a fruitful area in the search for new therapeutic agents. ijbpas.com Therefore, the academic significance of this compound lies in its potential to contribute to the structure-activity relationship (SAR) studies of N-substituted piperazin-2-ones and to serve as a building block for more complex molecules with potential biological applications.
Outlook for Continued Investigation and Theoretical Advancements
The future for this compound likely lies in its synthesis and subsequent evaluation as part of broader research into N-substituted piperazin-2-ones. The development of efficient and stereoselective synthetic methods for this specific compound would be the first crucial step.
Following a successful synthesis, investigations into its physicochemical properties and its activity in various biological assays would be warranted. Based on the activities of related compounds, initial screening could focus on antimicrobial, antifungal, and CNS-related activities.
Theoretical advancements, such as computational modeling and docking studies, could also play a significant role in predicting the potential biological targets of this compound and in designing more potent analogs. As our understanding of the pharmacophoric requirements for various biological targets improves, so too will our ability to design and synthesize novel piperazin-2-one derivatives with desired activities. The exploration of compounds like this compound, even if currently understudied, is essential for expanding the chemical space available for drug discovery and for advancing our fundamental understanding of heterocyclic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Butan-2-yl)piperazin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen or leaving group on the piperazin-2-one core with butan-2-ylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of butan-2-ylamine) and monitoring via TLC or HPLC. Purification often uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., butan-2-yl CH₃CH(O)CH₂CH₃ group at δ ~1.0–1.5 ppm) and piperazinone ring protons (δ ~3.0–4.0 ppm).
- IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1650–1700 cm⁻¹.
- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtained via slow evaporation from acetone) .
- HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
- Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How does the reactivity of this compound vary under acidic, basic, or thermal conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the piperazinone nitrogen may lead to ring-opening; monitor via pH-dependent NMR (e.g., in D₂O/HCl).
- Basic Conditions : Hydrolysis of the carbonyl group is possible at elevated temperatures (e.g., NaOH/EtOH reflux).
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, releasing CO and NOx (use FTIR headspace analysis during controlled heating) .
Q. What computational strategies can predict the biological activity or binding affinity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., EZH2 methyltransferase PDB: 5LS6) to simulate binding modes.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic properties (HOMO/LUMO gaps) and nucleophilic sites.
- QSAR Models : Train models using descriptors like logP, polar surface area, and substituent Hammett constants .
Q. How can researchers resolve contradictions in reported toxicity or stability data for piperazin-2-one derivatives?
- Methodological Answer :
- Comparative Studies : Replicate experiments under standardized conditions (e.g., OECD guidelines for acute toxicity in zebrafish embryos).
- Advanced Analytics : Use LC-MS/MS to identify degradation products (e.g., oxidized butan-2-yl side chains) in stability studies.
- Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., conflicting LD₅₀ values) while excluding non-GLP sources .
Q. What methodologies are effective for studying the pharmacokinetics of this compound in vitro?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis (spike compound in plasma, measure free fraction).
- Caco-2 Permeability : Assess intestinal absorption potential by measuring apical-to-basolateral transport .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
